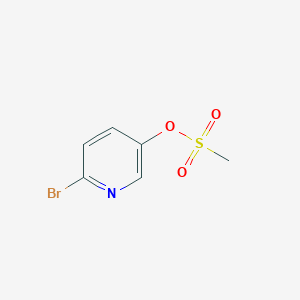
3-Pyridinol, 6-bromo-, 3-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 6-bromo-, 3-methanesulfonate is a chemical compound with the molecular formula C6 H6 Br N O3 S . It is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 3-Pyridinol, 6-bromo-, 3-methanesulfonate consists of a pyridinol group (a pyridine ring with a hydroxyl group), a bromine atom, and a methanesulfonate group . The molecular weight of this compound is 252.09 .Physical And Chemical Properties Analysis
3-Pyridinol, 6-bromo-, 3-methanesulfonate has a predicted density of 1.752±0.06 g/cm3 and a predicted boiling point of 376.8±42.0 °C . Its molecular weight is 252.09 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Derivatives : Craig, Jones, and Rowlands (2000) demonstrated the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, which involved lithiation and reaction with non-enolisable acid chlorides. This method could potentially be applied to 3-Pyridinol, 6-bromo-, 3-methanesulfonate derivatives (Craig et al., 2000).
- Aromatization Processes : Niknam et al. (2006) described the use of methanesulfonic acid and sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives, indicating a potential application in the synthesis or transformation of compounds like 3-Pyridinol, 6-bromo-, 3-methanesulfonate (Niknam et al., 2006).
Molecular Interactions and Properties
- Molecular Rotation Mechanism : Furukawa et al. (2020) studied the protonation of N-pyridyl compounds, revealing insights into molecular rotation mechanisms that could be relevant for understanding the behavior of 3-Pyridinol, 6-bromo-, 3-methanesulfonate (Furukawa et al., 2020).
- Morphological Studies : Su and Hong (2001) used methanesulfonic acid for preparing blends of polyaniline and poly(4-vinyl pyridine), which could inform the morphological study of similar compounds (Su & Hong, 2001).
Biological and Catalytic Applications
- Bioactive Potential : Mackay et al. (1993) studied a compound similar to 3-Pyridinol, 6-bromo-, 3-methanesulfonate, which was identified as an acetylcholinesterase inhibitor (Mackay et al., 1993).
- Catalytic Synthesis : Tamaddon and Azadi (2018) used nicotinium methane sulfonate, a compound structurally related to 3-Pyridinol, 6-bromo-, 3-methanesulfonate, as a catalyst for synthesizing 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).
Structural and Crystallographic Analysis
- Crystal Structure Analysis : Jesariew and Ilczyszyn (2017) investigated pyridinium methanesulfonate for insights into crystal structure, which could be relevant for analyzing the crystal structure of 3-Pyridinol, 6-bromo-, 3-methanesulfonate (Jesariew & Ilczyszyn, 2017).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for 3-Pyridinol, 6-bromo-, 3-methanesulfonate is not available in the sources I found, it’s important to handle all chemical compounds with care. Proper safety measures should include wearing protective clothing and eye protection, and ensuring good ventilation .
Propriétés
IUPAC Name |
(6-bromopyridin-3-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(9,10)11-5-2-3-6(7)8-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFIMDAYHWFHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CN=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1345202-12-1 |
Source


|
| Record name | 6-bromopyridin-3-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

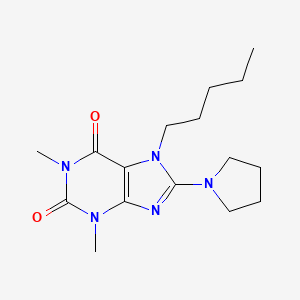
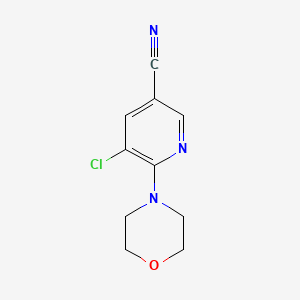
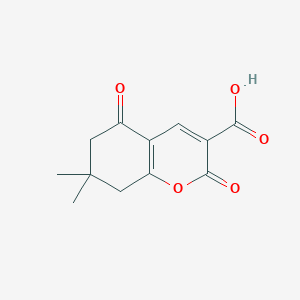

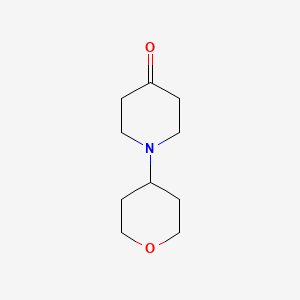
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)


![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)
![1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol](/img/structure/B2664042.png)